Home > Products > Screening Compounds P66522 > Tau Peptide (323-335) Trifluoroacetate
Tau Peptide (323-335) Trifluoroacetate - 2022956-59-6

Tau Peptide (323-335) Trifluoroacetate

Catalog Number: EVT-6428386
CAS Number: 2022956-59-6
Molecular Formula: C62H104F3N21O22
Molecular Weight: 1552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (323-335) Trifluoroacetate is a synthetic fragment of the human Tau protein, specifically comprising amino acids 323 to 335. This peptide is significant in the study of neurodegenerative diseases, particularly Alzheimer's disease, where Tau protein aggregation is a hallmark feature. The sequence of this peptide is GSLGNIHHKPGGG, and it plays a crucial role in the formation of neurofibrillary tangles associated with tauopathies. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various biochemical applications.

Source

The Tau protein is primarily expressed in neurons and is essential for stabilizing microtubules. The specific segment from amino acids 323 to 335 has been identified as critical for tau aggregation processes. This peptide can be synthesized using solid-phase peptide synthesis techniques or obtained from commercial suppliers specializing in peptide synthesis for research purposes .

Classification

Tau Peptide (323-335) falls under the category of amyloid peptides and is classified as a neurotoxic peptide due to its involvement in tau aggregation and neurodegenerative pathology. It is also considered an immunogenic peptide, as it can elicit immune responses relevant for research into tau-related diseases .

Synthesis Analysis

Methods

The synthesis of Tau Peptide (323-335) typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method facilitates high purity and yield of the desired peptide.

Technical Details

  1. Resin Preparation: The synthesis begins with the selection of an appropriate resin that will support the growing peptide chain.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) to activate the carboxyl group.
  3. Deprotection: After each coupling step, protecting groups are removed to expose the reactive amine groups for subsequent couplings.
  4. Cleavage and Purification: Once the desired sequence is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve >95% purity .
Molecular Structure Analysis

Structure

The molecular structure of Tau Peptide (323-335) reveals a linear arrangement of amino acids that contributes to its ability to form amyloid structures. The specific sequence GSLGNIHHKPGGG contains hydrophobic regions that facilitate intermolecular interactions leading to fibril formation.

Data

  • Molecular Weight: 1230.4 g/mol
  • Sequence: GSLGNIHHKPGGG
  • Purity: Typically >95% when synthesized correctly .
Chemical Reactions Analysis

Reactions

Tau Peptide (323-335) undergoes various chemical reactions that lead to its aggregation into fibrils, which are implicated in neurodegenerative diseases. These reactions often involve:

  1. Hydrogen Bonding: The formation of hydrogen bonds between peptide strands facilitates beta-sheet structures characteristic of amyloid fibrils.
  2. Cysteine Interactions: If cysteine residues are present in related sequences, they may form disulfide bonds that can stabilize aggregates or alter aggregation kinetics .

Technical Details

Studies have shown that modifications in the sequence or length of the peptide can significantly affect its aggregation behavior and stability, highlighting the importance of specific residues in promoting or inhibiting fibril formation .

Mechanism of Action

Process

The mechanism by which Tau Peptide (323-335) contributes to tau pathology involves several steps:

  1. Nucleation: Initial misfolding events lead to the formation of small aggregates or oligomers.
  2. Elongation: These oligomers serve as seeds for further aggregation, promoting the growth of larger fibrils.
  3. Propagation: Once formed, these fibrils can induce misfolding in neighboring tau proteins, perpetuating the cycle of aggregation .

Data

Research indicates that specific regions within tau, including amino acids 323-335, are critical for this nucleation process, underscoring their relevance in therapeutic targeting for tauopathies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water and organic solvents due to its trifluoroacetate form.

Chemical Properties

  • Stability: The trifluoroacetate salt enhances stability under physiological conditions.
  • Reactivity: Exhibits reactivity with metal ions like copper, which may influence its aggregation properties through oxidative stress mechanisms .
Applications

Scientific Uses

Tau Peptide (323-335) has several applications in scientific research:

  1. Immunological Studies: Used as an immunogen for generating antibodies against tau protein.
  2. Aggregation Studies: Serves as a model system for studying tau aggregation mechanisms and developing therapeutic strategies against tauopathies.
  3. Drug Development: Potentially useful in screening compounds that inhibit tau aggregation or promote its normal function.
Structural and Functional Analysis of Tau Peptide (323-335) in Microtubule-Binding Domains

Sequence-Specific Conformational Dynamics in the R3 Repeat Domain

The tau peptide encompassing residues 323-335 (VTSKCGSLGNIHHK) constitutes a critical segment within the microtubule-binding repeat 3 (R3) domain. This region exhibits unique conformational plasticity, transitioning between disordered states and β-strand-rich structures essential for aggregation competence. Solid-state NMR and hydrogen-deuterium exchange studies reveal that peptides shorter than 20 residues (e.g., the hexapeptide ^(306)VQIVYK^(311)) rapidly form amyloids in vitro but lack biological seeding activity in cellular models. In contrast, the extended 31-residue R3 peptide (residues 306-336) forms a parallel, in-register, three-stranded cross-β structure stabilized by hydrogen bonding between residues 311-335. This structural motif serves as the minimal self-propagating core for templated tau aggregation [1].

The aggregation kinetics of R3 truncation mutants demonstrate a striking length-dependent activity:

  • R3³¹¹ (306-311): Forms fibrils within hours but exhibits zero seeding capacity
  • R3³²¹ (306-321): ~10% seeding efficiency compared to full-length tau
  • R3³³⁶ (306-336): Achieves ~45% seeding efficiency, matching full tau-RD activity

Table 1: Impact of R3 Truncation on Aggregation and Seeding

Peptide LengthResidue RangeLag PhaseSeeding Efficiency
6 residues306-311<1 hour0%
15 residues306-32112 hours~10%
31 residues306-33648 hours~45%

X-ray fiber diffraction identifies residues 311-335 as the β-sheet core responsible for the steric zipper formation. Molecular dynamics simulations indicate that glycine residues (G323, G326) facilitate a right-angle turn essential for the C-shaped architecture observed in tau filaments from Alzheimer's patients [1] [2].

Role of Cysteine Residues in Tertiary Structure Stabilization

Cysteine 322 within the 323-335 sequence (VTSKCGSLGNIHHK) serves as a redox-sensitive molecular switch governing tau aggregation pathways. Comparative studies of wild-type R3 (R3C), C322S mutants (R3S), and C322A mutants (R3A) reveal distinct biophysical behaviors:

  • Disulfide Engineering: Under aerobic conditions, C322 forms intermolecular disulfide bonds, accelerating fibril nucleation (t~1/2~ = 8 hours vs. 24 hours for reduced R3). These fibrils exhibit compacted morphologies with twisted protofilaments [1].
  • Coordination Chemistry: C322 enhances copper(I) binding affinity by 1,000-fold compared to alanine mutants (log K~f~ = 13.4 for Cu(I)-R3C vs. 10.5 for Cu(I)-R3A). This high-affinity site facilitates redox cycling, generating reactive oxygen species that oxidize catechols (e.g., dopamine) and promote covalent tau modification via dopamine-Cys adducts [3].
  • Seeding Specificity: Fibrils from reduced R3 (R3SH) or disulfide-linked dimers (R3S-S) efficiently seed full-length tau aggregation in vitro and in HEK293 biosensor cells. Conversely, C322S mutants form structurally distinct fibrils with >80% reduced seeding capacity due to disrupted hydrophobic clustering involving L325, I328, and V363 [1].

Table 2: Biophysical Properties of C322 Tau Variants

VariantAggregation RateCu(I) Affinity (log K~f~)Seeding Efficiency
R3C (Wild-type)Moderate (t~1/2~=24h)13.490-100%
R3S (Serine)Slow (t~1/2~=36h)Not applicable10-15%
R3A (Alanine)Fast (t~1/2~=12h)10.520-30%

Comparative Analysis with Other Tau Repeat Domains (R1, R2, R4)

The 323-335 peptide exhibits distinct structural and functional properties when contextualized within the broader tau microtubule-binding domain (residues 244-378):

  • Aggregation Propensity: R3 (residues 306-336) demonstrates intermediate self-assembly kinetics between rapid R2 aggregation (t~1/2~=4 hours) and slow R1/R4 fibrillation (>72 hours). This hierarchy stems from R3's amphipathic helix-forming capacity in membranous environments and its dual amyloid motifs (^(306)VQIVYK^(311) and ^(317)CGSLGN^(322)) [5] [8].
  • Structural Motifs: Cryo-EM analyses reveal that R3-R4 pairs exclusively adopt stable C-shaped architectures with defined β-angles (β2-β3: 100° ± 5°; β6-β7: 73° ± 3°). Molecular dynamics simulations attribute this to:
  • Salt bridges (K353-D358) stabilizing the β6-β7 turn
  • Hydrophobic clusters (L325-I328-V363) compacting the β2-β3 regionIn contrast, R1-R2 domains adopt linear conformations due to β-disrupting prolines (P247, P249, P251) and absent glycine residues at turn positions [2] [7].
  • Heparin Response: Glycosaminoglycans differentially modulate repeat domains:
  • R3 self-assembles into seeding-competent fibrils without heparin
  • R2 requires heparin for efficient fibrillation
  • R1/R4 fail to form stable amyloids even with heparin [8]

Table 3: Functional Divergence Among Tau Repeat Domains

Repeat DomainAmyloid MotifStructural PreferenceHeparin Dependence
R1 (244-274)NoneDisordered coilNon-aggregating
R2 (275-305)^(275)VQIINK^(280)Linear β-sheetRequired
R3 (306-336)^(306)VQIVYK^(311)C-shaped β-archIndependent
R4 (337-368)NoneExtended loopNon-aggregating

The 323-335 sequence thus occupies a privileged position in tau pathology: Its cysteine-mediated redox sensitivity, coupled with conformational stability in the C-shaped R3-R4 nucleus, enables this segment to function as a structural linchpin for pathogenic tau propagation in Alzheimer's disease and related tauopathies [1] [2] [8].

Properties

CAS Number

2022956-59-6

Product Name

Tau Peptide (323-335) Trifluoroacetate

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C62H104F3N21O22

Molecular Weight

1552.6 g/mol

InChI

InChI=1S/C60H103N21O20.C2HF3O2/c1-29(2)20-36(50(91)77-40(26-82)54(95)76-38(22-43(64)85)52(93)79-46(30(3)4)56(97)72-33(12-6-8-16-61)48(89)73-35(59(100)101)13-7-9-17-62)74-51(92)37(21-32-25-67-28-69-32)75-49(90)34(14-10-18-68-60(65)66)71-55(96)42-15-11-19-81(42)58(99)41(27-83)78-57(98)47(31(5)84)80-53(94)39(23-45(87)88)70-44(86)24-63;3-2(4,5)1(6)7/h25,28-31,33-42,46-47,82-84H,6-24,26-27,61-63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,86)(H,71,96)(H,72,97)(H,73,89)(H,74,92)(H,75,90)(H,76,95)(H,77,91)(H,78,98)(H,79,93)(H,80,94)(H,87,88)(H,100,101)(H4,65,66,68);(H,6,7)/t31-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,46+,47+;/m1./s1

InChI Key

YYYKUUYUBWHQBD-HDQQAYIZSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CN)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.